(2R)-2-Fluorocyclopentan-1-one
Description
(2R)-2-Fluorocyclopentan-1-one is a chiral fluorinated cyclopentanone derivative characterized by a fluorine atom at the 2R position of the cyclopentane ring. This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric effects imparted by the fluorine atom. The stereochemistry at the 2-position influences its reactivity and interaction with biological targets, making it a valuable building block for enantioselective syntheses .
Properties
IUPAC Name |
(2R)-2-fluorocyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-4-2-1-3-5(4)7/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDTMCXIHPYNM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Fluorocyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the enantioselective fluorination of cyclopentanone using chiral fluorinating agents. The reaction conditions often include the use of a base, such as potassium carbonate, and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of (2R)-2-Fluorocyclopentan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired enantiomer is produced. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Fluorocyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
(2R)-2-Fluorocyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Fluorocyclopentan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanone Derivatives
2-Heptylidene Cyclopentan-1-one
- Structural Difference : Unlike (2R)-2-Fluorocyclopentan-1-one, 2-heptylidene cyclopentan-1-one features a heptylidene substituent instead of fluorine. This introduces significant lipophilicity and alters steric bulk.
- Reactivity: The conjugated enone system in 2-heptylidene cyclopentan-1-one enables Michael addition reactions, whereas the fluorine in (2R)-2-fluorocyclopentan-1-one enhances electrophilicity at the carbonyl group.
Non-Fluorinated Cyclopentanone
- Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, resulting in a less reactive carbonyl group compared to (2R)-2-fluorocyclopentan-1-one.
- Boiling Point: Non-fluorinated cyclopentanone has a lower boiling point (~130°C) due to weaker dipole interactions compared to fluorinated analogs.
(2S)-2-Fluorocyclopentan-1-one
Fluorinated Cyclic Amines
(1R,2R)-rel-2-Fluorocyclopentan-1-amine
- Functional Group Difference : Replacing the ketone with an amine group alters reactivity and applications. The amine derivative is more nucleophilic and serves as a precursor for pharmaceuticals, whereas the ketone is electrophilic and suited for condensation reactions .
- Molecular Weight : The amine derivative (C₅H₁₀FN, MW 103.14) has a lower molecular weight than (2R)-2-fluorocyclopentan-1-one (C₅H₇FO, MW 102.11), influencing solubility and volatility.
Data Tables
Table 1: Physical Properties of Selected Cyclopentanone Derivatives
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|---|
| (2R)-2-Fluorocyclopentan-1-one | C₅H₇FO | 102.11 | ~145 (estimated) | Electrophilic carbonyl, chiral |
| 2-Heptylidene cyclopentan-1-one | C₁₂H₂₀O | 180.29 | 285–290 | Conjugated enone, Michael acceptor |
| Cyclopentanone | C₅H₈O | 84.12 | 130–131 | Standard ketone reactivity |
| (1R,2R)-rel-2-Fluorocyclopentan-1-amine | C₅H₁₀FN | 103.14 | Not reported | Nucleophilic amine, chiral |
Research Findings and Key Differences
- Stereochemical Influence: The (2R) configuration in fluorocyclopentanones enhances enantioselectivity in catalytic hydrogenation reactions compared to racemic mixtures .
- Fluorine Effects: Fluorination increases metabolic stability and resistance to oxidation, making (2R)-2-fluorocyclopentan-1-one more suitable for drug development than non-fluorinated analogs.
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